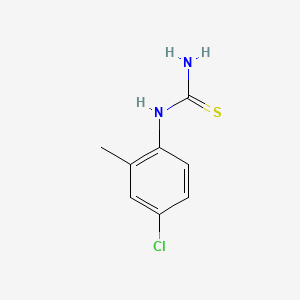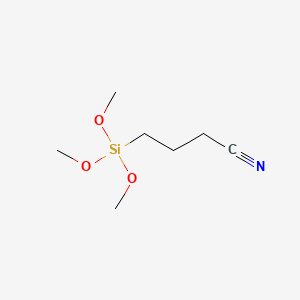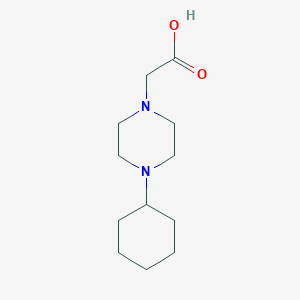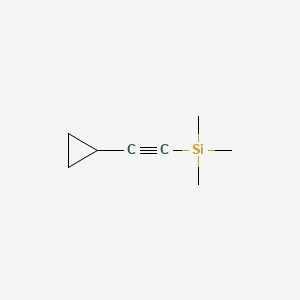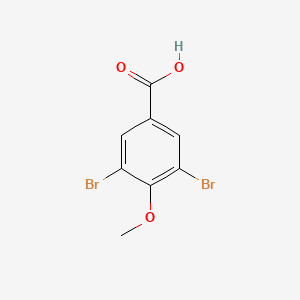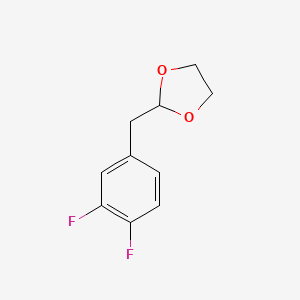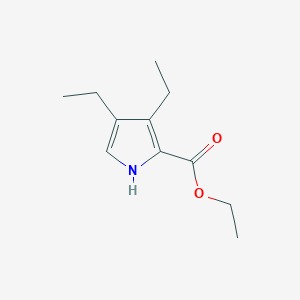
3,4-二乙基-1H-吡咯-2-羧酸乙酯
描述
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 97336-41-9 . It has a molecular weight of 195.26 and its IUPAC name is ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate . The compound is stored in a dry, sealed environment at 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is 1S/C11H17NO2/c1-4-8-7-12-10 (9 (8)5-2)11 (13)14-6-3/h7,12H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate has a molecular weight of 195.26 . It is a liquid at room temperature . The compound is stored in a dry, sealed environment at 2-8°C .科学研究应用
合成和化学性质
- 3,4-二乙基-1H-吡咯-2-羧酸乙酯用于合成各种吡咯衍生物。例如,Law 等人(1984 年)的一项研究描述了一种 1H-吡咯-2-羧酸衍生物的一般合成方法,该方法涉及 2H-叠氮环与烯胺的反应。此过程生成 2,3-和 3,4-二氢吡咯,最终生成吡咯衍生物,如 3,4-二乙基-1H-吡咯-2-羧酸乙酯 (Law 等,1984)。
在有机化学中的应用
- 该化合物已用于合成手性双吡咯。Skowronek 和 Lightner(2003 年)从 3,5-二甲基-1H-吡咯-2-羧酸乙酯出发,合成了二乙基 3,3'-二叔丁基-4,4'-二甲基-2,2'-双吡咯-5,5'-二羧酸酯。这一过程对于手性化合物的合成具有重要意义,突出了 3,4-二乙基-1H-吡咯-2-羧酸乙酯在有机合成中的重要性 (Skowronek & Lightner, 2003)。
无溶剂合成
- Khajuria 等人(2013 年)在无溶剂合成方法中使用了 3,4-二乙基-1H-吡咯-2-羧酸乙酯。这种使用微波辐射的方法是环保的,突出了 3,4-二乙基-1H-吡咯-2-羧酸乙酯在可持续化学中的多功能性 (Khajuria, Saini, & Kapoor, 2013)。
结构分析
- Singh 等人(2013 年)的研究涉及 3,4-二乙基-1H-吡咯-2-羧酸乙酯衍生物的结构和光谱分析。这项研究有助于更深入地了解这些化合物的分子特性和潜在应用 (Singh 等,2013)。
安全和危害
属性
IUPAC Name |
ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-8-7-12-10(9(8)5-2)11(13)14-6-3/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUZPHYOCYYXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376294 | |
| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
97336-41-9 | |
| Record name | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

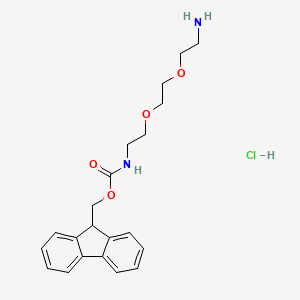
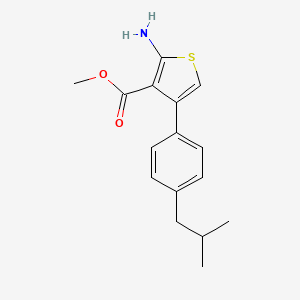

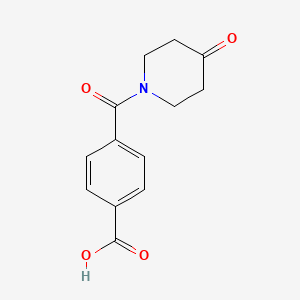
![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)
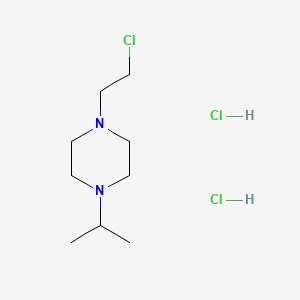
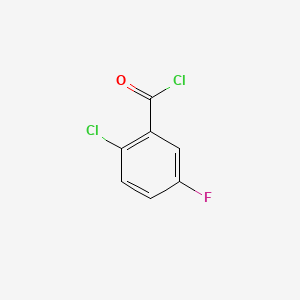
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
